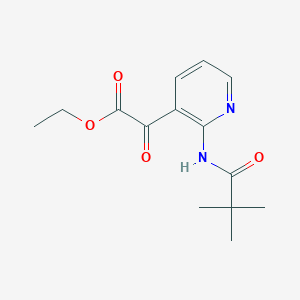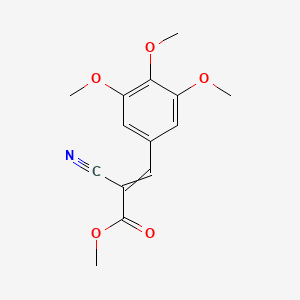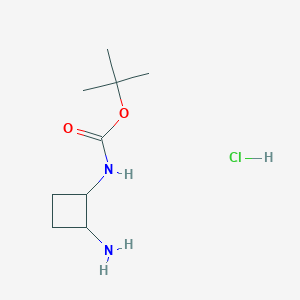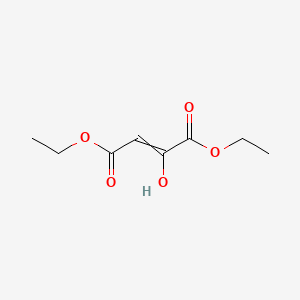![molecular formula C15H18N2 B12450222 [(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine CAS No. 887594-26-5](/img/structure/B12450222.png)
[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine is an organic compound that features a biphenyl structure with an ethyl group at the 4’ position and a hydrazine moiety attached to the 4-yl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine typically involves the following steps:
Formation of 4’-Ethyl[1,1’-biphenyl]-4-carbaldehyde: This can be achieved through the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction to 4’-Ethyl[1,1’-biphenyl]-4-methanol: The aldehyde group is reduced to a primary alcohol using a reducing agent like sodium borohydride.
Conversion to 4’-Ethyl[1,1’-biphenyl]-4-methyl chloride: The alcohol is then converted to a chloride using thionyl chloride.
Formation of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine: Finally, the chloride is reacted with hydrazine hydrate to form the desired hydrazine derivative.
Industrial Production Methods
Industrial production of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The biphenyl structure can be reduced under hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products
Oxidation: Azo compounds.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its hydrazine moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethylbiphenyl: Lacks the hydrazine moiety, making it less reactive in certain biochemical contexts.
4’-Methyl[1,1’-biphenyl]-4-yl)methyl]hydrazine: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.
Properties
CAS No. |
887594-26-5 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[4-(4-ethylphenyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C15H18N2/c1-2-12-3-7-14(8-4-12)15-9-5-13(6-10-15)11-17-16/h3-10,17H,2,11,16H2,1H3 |
InChI Key |
MVXHRUZYJXJKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B12450155.png)


![2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450173.png)

![(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea](/img/structure/B12450183.png)
![3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12450191.png)



![N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450238.png)
